

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Acrivastine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrivastine is a potent, non-sedating, second-generation histamine H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria. Its efficacy and favorable safety profile are direct consequences of its unique chemical architecture. This technical guide provides a comprehensive overview of the chemical structure of acrivastine, followed by a detailed exploration of its synthetic pathways. Two primary synthetic routes are discussed: a classical multi-step synthesis and a more contemporary palladium-catalyzed cross-coupling approach. This document includes detailed experimental protocols, tabulated quantitative data for key reaction steps, and visualizations of the synthetic pathways to facilitate a deeper understanding for researchers and professionals in the field of drug development and organic synthesis.

Chemical Structure of Acrivastine

Acrivastine is chemically designated as (E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid.[1][2] It is a derivative of triprolidine. The molecule possesses a pyridine core, which is substituted at the 2-position with an acrylic acid moiety and at the 6-position with a substituted prop-1-enyl group. This latter substituent incorporates a p-tolyl group and a pyrrolidine ring.[2] The stereochemistry of both double bonds is of the (E)-configuration.



Identifier	Value
IUPAC Name	(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]-2-pyridinyl]prop-2-enoic acid
Molecular Formula	C22H24N2O2
Molecular Weight	348.44 g/mol
CAS Number	87848-99-5

Synthesis of Acrivastine

The synthesis of **acrivastine** can be accomplished through several routes. This guide details two prominent methods: a classical linear synthesis and a more recent, efficient palladium-catalyzed synthesis.

Palladium-Catalyzed Synthesis of Acrivastine

A modern and efficient approach to the synthesis of **acrivastine** involves a palladium-catalyzed cross-coupling reaction. This method offers milder reaction conditions and avoids the use of hazardous reagents like n-butyl lithium.[3][4]

The overall synthesis can be visualized as a two-stage process: the palladium-catalyzed formation of the **acrivastine** ethyl ester intermediate, followed by its hydrolysis to yield **acrivastine**.



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Palladium-Catalyzed Synthesis of Acrivastine.

Step 1: Synthesis of Ethyl Acrivastine Intermediate[3]



- To a three-necked reaction flask, add 4-methyl-N'-(3-(pyrrolidin-1-yl)-1-(p-methylphenyl)propylidene) benzenesulfonyl hydrazone (30.0 g, 77.8 mmol), (E)-ethyl 3-(6-bromopyridine-2-yl)acrylate (19.9 g, 77.8 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 4.2 g, 4.7 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (Xphos; 4.4 g, 9.3 mmol), and lithium tert-butoxide (18.6 g, 233.4 mmol).
- Add dry 1,4-dioxane (150 ml) to the flask.
- Purge the system with nitrogen gas twice, and then maintain a nitrogen atmosphere.
- Heat the reaction mixture to 90 °C and stir for 6 hours.
- Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Alternative Catalyst System:[3]

- In a similar setup, combine the same starting materials with dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂; 1.2 g, 4.7 mmol), 1,3bis(diphenylphosphino)propane (dppp; 3.8 g, 9.3 mmol), and cesium carbonate (Cs₂CO₃; 76.0 g, 233.4 mmol).
- Use dry tetrahydrofuran (THF; 150 ml) as the solvent.
- Heat the reaction mixture to 65 °C and stir for 10 hours under a nitrogen atmosphere.

Step 2: Hydrolysis to **Acrivastine**[4]

- After the completion of the coupling reaction, add ethanol (300 ml) to the reaction mixture.
- Stir until a pulp-like state is achieved, and then collect the solid by suction filtration.
- Wash the filter cake with ethanol (50 ml).
- Suspend the filter cake in water (75 ml) and adjust the pH to 3.5 with hydrochloric acid.
- Collect the resulting solid by suction filtration and wash the filter cake with water (100 ml).
- Refine the filter cake with ethanol and dry to obtain acrivastine.



Step	Product	Catalyst /Reagen ts	Solvent	Temp.	Time	Yield	Purity
1	Ethyl Acrivasti ne	Pd ₂ (dba) 3, Xphos, LiOtBu	Dioxane	90°C	6h	-	-
1 (alt.)	Ethyl Acrivasti ne	PdCl ₂ (Me CN) ₂ , dppp, CS ₂ CO ₃	THF	65°C	10h	-	-
2	Acrivasti ne	HCl, Ethanol, Water	-	-	-	93.5- 95.1%	98.6- 99.5%

Classical Synthesis of Acrivastine

A more traditional, linear synthesis of **acrivastine** begins with 2,6-dibromopyridine and proceeds through a five-step sequence. This route involves the sequential introduction of the side chains onto the pyridine core.



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Classical Synthesis Pathway of Acrivastine.

Detailed experimental protocols and quantitative data for the classical synthesis are compiled from various sources and represent typical procedures. Yields and conditions may vary based on specific laboratory practices.

Step 1: Synthesis of 2-Bromo-6-(4-toluoyl)pyridine

A detailed experimental protocol for this specific step is not readily available in the public domain. It would typically involve a Grignard reaction or a palladium-catalyzed coupling of a



tolyl-containing nucleophile with 2,6-dibromopyridine.

Step 2: Synthesis of 2-(6-Bromo-2-pyridyl)-2-(4-tolyl)-1,3-dioxolane

- A mixture of 2-bromo-6-(4-toluoyl)pyridine, ethylene glycol (1.2-1.5 equivalents), and a
 catalytic amount of p-toluenesulfonic acid in a suitable solvent like benzene or toluene is
 heated at reflux.
- Water is removed azeotropically using a Dean-Stark apparatus.
- The reaction is monitored until completion.
- The reaction mixture is cooled, washed with an aqueous basic solution (e.g., sodium bicarbonate), and then with brine.
- The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the product, which may be purified further by crystallization or chromatography.

Step 3 & 4: Introduction of the Acrylic Acid and Pyrrolidine Side Chains

These steps typically involve a sequence of a Heck reaction to introduce the acrylate moiety, followed by a Wittig or Horner-Wadsworth-Emmons reaction and subsequent reduction and amination to form the pyrrolidine-containing side chain. Specific, reproducible protocols are proprietary or not widely published.

Step 5: Final Hydrolysis

The final step involves the hydrolysis of the ester group of the **acrivastine** precursor to the carboxylic acid, similar to the final step in the palladium-catalyzed route.



Intermediate	CAS Number	Molecular Formula	Molecular Weight (g/mol)
2-Bromo-6-(4- toluoyl)pyridine	-	С13H10BrNO	276.13
2-(6-Bromo-2- pyridyl)-2-(4-tolyl)-1,3- dioxolane	87848-96-2	C15H14BrNO2	320.18
Ethyl Acrivastine	87849-18-1	C24H28N2O2	376.49

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthetic methodologies for **acrivastine**. The palladium-catalyzed route offers a more efficient and safer alternative to the classical synthesis, reflecting advancements in modern synthetic organic chemistry. The provided protocols, data, and visualizations serve as a valuable resource for chemists and pharmaceutical scientists engaged in the research and development of antihistaminic agents. Further optimization of these synthetic routes may lead to even more cost-effective and environmentally benign manufacturing processes for this important therapeutic agent.

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